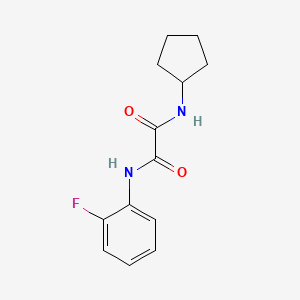

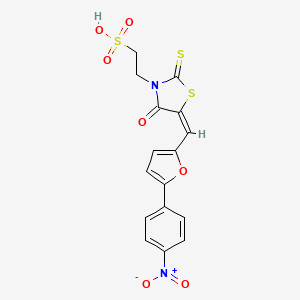

2-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)benzamide” is a chemical compound . Unfortunately, there is limited information available about this specific compound.

Chemical Reactions Analysis

The chemical reactions involving “2-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)benzamide” are not well-documented .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Chemical Synthesis and Structural Elucidation : The reaction of anthranilamides with levulinic acids leads to the synthesis of quinazoline derivatives, showcasing the versatility of quinoline compounds in synthetic chemistry (Yamato & Takeuchi, 1982).

- Development of Fluorescent Anion Sensors : Quinoline derivatives have been used to develop fluorescent anion sensors that operate efficiently in aqueous environments, demonstrating the potential of quinoline-based compounds in analytical chemistry (Dorazco‐González et al., 2014).

Biological Applications

- Potential Radioligands for Imaging : Quinoline-2-carboxamide derivatives have been labeled for potential use as radioligands in imaging peripheral benzodiazepine receptors, indicating the role of quinoline compounds in developing diagnostic tools (Matarrese et al., 2001).

- Antibacterial Activities : Certain quinoline derivatives have been synthesized and shown to possess potent antibacterial activity, highlighting their potential as therapeutic agents (Murthy et al., 2011).

Material Science and Catalysis

- Ethylene Oligomerization Catalysts : Nickel complexes bearing quinoline-related benzamide derivatives have been explored for their catalytic performance in ethylene oligomerization, demonstrating the application of quinoline derivatives in industrial chemistry (Wang, Shen, & Sun, 2009).

Orientations Futures

Future research on “2-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)benzamide” could focus on elucidating its synthesis process, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards . This would provide a more comprehensive understanding of the compound.

Propriétés

IUPAC Name |

2-methyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-12-5-3-4-6-15(12)18(22)19-14-8-9-16-13(11-14)7-10-17(21)20(16)2/h3-6,8-9,11H,7,10H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNLNLAXUOMINDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methylphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2973357.png)

![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2973359.png)

![tert-butyl rac-(4aS,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate](/img/no-structure.png)

![1-[4-(6,7-Dichloro-1-methyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2973367.png)

![[4-(4-Fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone](/img/structure/B2973373.png)

![5-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2973375.png)